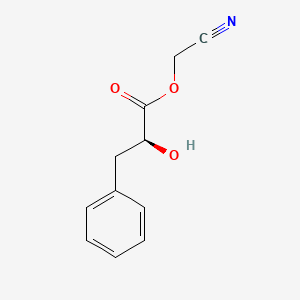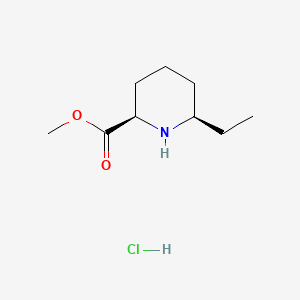
cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate, also known as 2-cyano-3-phenylpropanoic acid ester, is a synthetic compound of the organic family. It is a colorless, crystalline solid that is soluble in alcohol, ether, and other organic solvents. This compound has been used in several scientific research applications, including the synthesis of other compounds, and the study of the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as cyanomethyl (2S)-2-hydroxy-3-phenylpropanoateenylpropanoic acid ester derivatives, which can be used in the synthesis of pharmaceuticals. It has also been used in the study of the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate is not fully understood. However, it is believed to act as a prodrug, meaning that it is converted into a biologically active compound in the body. It is thought to be converted into cyanomethyl (2S)-2-hydroxy-3-phenylpropanoateenylpropanoic acid, which is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to the inhibition of inflammation, pain, and fever.
Biochemical and Physiological Effects
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate has been studied for its biochemical and physiological effects. Studies have shown that it can inhibit the enzyme cyclooxygenase-2 (COX-2), which can lead to the inhibition of inflammation, pain, and fever. It has also been shown to have anti-oxidant and anti-inflammatory effects, as well as to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable and easy to synthesize. Additionally, it has been shown to have several biological effects, making it a useful compound for studying the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. However, it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate has many potential future applications in scientific research. It could be used to synthesize other compounds, such as pharmaceuticals, or to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Additionally, it could be used to explore new therapeutic targets for the treatment of inflammation, pain, and fever. Finally, it could be used to investigate its potential anti-oxidant and anti-inflammatory properties, as well as its potential neuroprotective effects.
Synthesemethoden
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate can be synthesized using a variety of methods. The most common method is the esterification of cyanomethyl (2S)-2-hydroxy-3-phenylpropanoateenylpropanoic acid with an alcohol such as 1-propanol or 2-propanol. This reaction is catalyzed by a strong base such as sodium hydroxide or potassium hydroxide. Another method to synthesize this compound is by reacting cyanomethyl (2S)-2-hydroxy-3-phenylpropanoateenylpropanoic acid with an aldehyde such as acetaldehyde. This reaction is catalyzed by a Lewis acid such as boron trifluoride.
Eigenschaften
IUPAC Name |
cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c12-6-7-15-11(14)10(13)8-9-4-2-1-3-5-9/h1-5,10,13H,7-8H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJHSWJPVMZHNN-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine](/img/structure/B6609798.png)
![rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride](/img/structure/B6609804.png)
![1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride](/img/structure/B6609808.png)
![2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B6609817.png)



![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)
![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)
![rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B6609875.png)
![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)

